Acétate d'alpinumisoflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

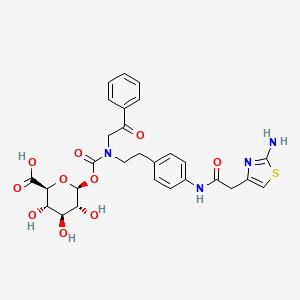

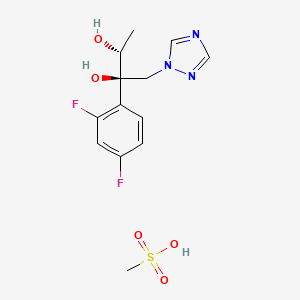

Alpinumisoflavone acetate is a natural prenylated isoflavonoid . It is a major constituent of Derris eriocarpa . The compound has been explored for a number of biological and pharmacological effects .

Molecular Structure Analysis

The molecular structure of Alpinumisoflavone acetate is not explicitly detailed in the retrieved papers .

Chemical Reactions Analysis

The chemical reactions involving Alpinumisoflavone acetate are not explicitly detailed in the retrieved papers .

Physical And Chemical Properties Analysis

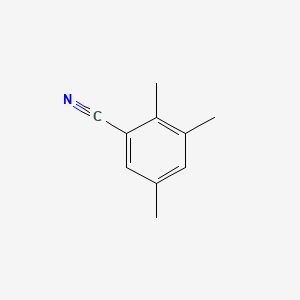

Alpinumisoflavone acetate has a molecular formula of C22H18O6 and a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 378.11033829 g/mol . The compound has a topological polar surface area of 82.1 Ų . It has a complexity of 700 .

Mécanisme D'action

- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .

Target of Action

Mode of Action

Biochemical Pathways

Avantages Et Limitations Des Expériences En Laboratoire

Alpinumisoflavone acetate has several advantages in laboratory experiments. It is a naturally occurring compound, and therefore it is not subject to the same regulatory restrictions as synthetic compounds. Additionally, it is relatively inexpensive and easy to synthesize in the lab. However, there are some limitations to its use in laboratory experiments. It is not as potent as some synthetic compounds, and it can be difficult to control the concentration of Alpinumisoflavone acetate in the experiment.

Orientations Futures

Alpinumisoflavone acetate has a great potential for therapeutic applications, and there are several future directions for research. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential use as a dietary supplement. Additionally, further research could be done on Alpinumisoflavone acetate’s mechanism of action and its potential use in other diseases, such as diabetes, obesity, and cardiovascular disease. Additionally, further research could be done on the optimal dosage and formulation of Alpinumisoflavone acetate for therapeutic use.

Méthodes De Synthèse

Alpinumisoflavone acetate can be synthesized in the laboratory by a palladium-catalyzed reaction between 1,4-dihydroxybenzene and 2-methyl-2-butenal. This reaction yields a product of high purity and yields a yield of up to 97%.

Applications De Recherche Scientifique

- L'alpinumisoflavone a démontré des effets anti-inflammatoires dans diverses études . Il supprime l'inflammation en modulant les voies impliquées dans les réponses immunitaires, ce qui en fait un candidat potentiel pour la gestion des affections inflammatoires chroniques.

- L'alpinumisoflavone possède des propriétés antioxydantes qui aident à protéger les cellules du stress oxydatif et des dommages. Sa capacité à piéger les radicaux libres contribue à la santé cellulaire globale .

- La recherche suggère que l'alpinumisoflavone inhibe la prolifération des cellules tumorales et induit l'apoptose. Il a été étudié dans le carcinome hépatocellulaire et d'autres tumeurs malignes .

- L'alpinumisoflavone présente une activité anti-ostéoporotique, in vitro et in vivo. Il peut aider à prévenir la perte osseuse et à maintenir la santé osseuse .

- L'alpinumisoflavone a été étudié pour ses effets neuroprotecteurs. Il peut jouer un rôle dans la protection des neurones et le soutien de la santé du cerveau .

- L'alpinumisoflavone interagit avec les récepteurs des œstrogènes, ce qui le rend pertinent dans les affections liées aux hormones. Ses propriétés œstrogéniques et anti-œstrogéniques duales méritent une enquête plus approfondie .

Propriétés anti-inflammatoires

Activité antioxydante

Potentiel anticancéreux

Effets ostéoprotecteurs

Propriétés neuroprotectrices

Effets œstrogéniques et anti-œstrogéniques

Analyse Biochimique

Biochemical Properties

Alpinumisoflavone acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the mitogen-activated protein kinase (MAPK) pathway, where alpinumisoflavone acetate decreases the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, alpinumisoflavone acetate induces mitochondrial dysfunction, which further promotes apoptosis through the mitochondrial pathway .

Cellular Effects

Alpinumisoflavone acetate exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it impairs mitochondrial respiration by inducing oxidative stress and regulating the MAPK and phosphoinositide 3-kinase (PI3K) pathways . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, alpinumisoflavone acetate has been shown to decrease the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of alpinumisoflavone acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, alpinumisoflavone acetate inhibits the phosphorylation of ERK1/2, a critical step in the MAPK signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, alpinumisoflavone acetate induces changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpinumisoflavone acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that alpinumisoflavone acetate remains stable under specific storage conditions, maintaining its biological activity . Over time, it induces sustained mitochondrial dysfunction and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of alpinumisoflavone acetate vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, alpinumisoflavone acetate may induce adverse effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Alpinumisoflavone acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in the MAPK and PI3K pathways . These interactions result in changes in cellular metabolism, including alterations in energy production and utilization. Additionally, alpinumisoflavone acetate affects the levels of reactive oxygen species (ROS), contributing to its antioxidant properties .

Transport and Distribution

Within cells and tissues, alpinumisoflavone acetate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . For instance, alpinumisoflavone acetate is known to accumulate in mitochondria, where it induces mitochondrial dysfunction and apoptosis . The compound’s lipophilic nature enhances its affinity for cell membranes, facilitating its transport and distribution within cells .

Subcellular Localization

The subcellular localization of alpinumisoflavone acetate plays a crucial role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its pro-apoptotic effects . This localization is mediated by specific targeting signals and post-translational modifications that direct alpinumisoflavone acetate to the mitochondria. Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, influencing various cellular processes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Alpinumisoflavone acetate involves the acetylation of Alpinumisoflavone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Alpinumisoflavone", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Alpinumisoflavone and catalyst are mixed together in a reaction vessel", "Acetic anhydride is slowly added to the reaction mixture while stirring", "The reaction mixture is heated to a specific temperature (e.g. 60-80°C) and stirred for a specific amount of time (e.g. 4-6 hours)", "The reaction is quenched by adding water to the mixture", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is separated and washed with water and brine", "The organic solvent is evaporated under reduced pressure to give Alpinumisoflavone acetate as a yellow solid" ] } | |

Numéro CAS |

86989-18-6 |

Formule moléculaire |

C22H18O6 |

Poids moléculaire |

378.38 |

Nom IUPAC |

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |

InChI |

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |

Clé InChI |

UGAJYYNANGVRBF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |

Apparence |

Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)